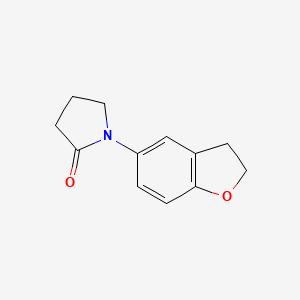
1-(2,3-Dihydro-5-benzofuryl)-2-pyrrolidinone
描述
1-(2,3-Dihydro-5-benzofuryl)-2-pyrrolidinone is a heterocyclic compound featuring a partially saturated benzofuran ring (2,3-dihydrobenzofuran) fused to a pyrrolidinone moiety. Key physicochemical properties include a molecular formula of C₁₁H₁₁NO₂ (estimated molecular weight: 197.22 g/mol), with the lactam carbonyl contributing to its solubility in polar aprotic solvents.
属性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
1-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H13NO2/c14-12-2-1-6-13(12)10-3-4-11-9(8-10)5-7-15-11/h3-4,8H,1-2,5-7H2 |
InChI 键 |
PJBGWCUOVWMVJV-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1)C2=CC3=C(C=C2)OCC3 |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydro-5-benzofuryl)-2-pyrrolidinone typically involves the reaction of benzofuran derivatives with pyrrolidinone under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where benzofuran is reacted with pyrrolidinone in the presence of a palladium catalyst and a suitable base. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound produced on an industrial scale.
化学反应分析
Types of Reactions: 1-(2,3-Dihydro-5-benzofuryl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzofuran ring are replaced with other groups, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or toluene.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted benzofuran derivatives.
科学研究应用
1-(2,3-Dihydro-5-benzofuryl)-2-pyrrolidinone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(2,3-Dihydro-5-benzofuryl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Structural and Functional Group Analysis
The table below compares 1-(2,3-Dihydro-5-benzofuryl)-2-pyrrolidinone with three analogs from the provided evidence:
Pharmacological and Physicochemical Differences
- Psychoactivity: The cathinone derivative acts as a stimulant due to its β-keto-amine structure, whereas the diphenylacetamide compound shows antimuscarinic activity. The target compound lacks these moieties, suggesting divergent biological targets.
- Lipophilicity : The diphenylacetamide group in increases lipophilicity (logP ~4.5), enhancing blood-brain barrier penetration. In contrast, the target compound’s lactam and ether groups reduce logP (~1.5–2.0), favoring peripheral activity.
- Synthetic Complexity: The chromenone-pyrimidine derivative requires multi-step synthesis with palladium catalysis, while the target compound’s simpler structure allows easier scale-up.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


